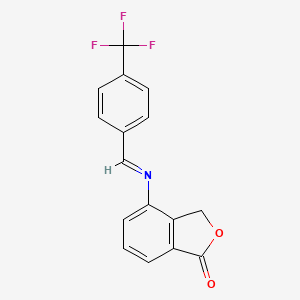
Potassium (t-butylaminomethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (t-butylaminomethyl)trifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique properties and applications in various fields of chemistry. Organotrifluoroborates are known for their stability, ease of handling, and versatility in synthetic chemistry, making them valuable reagents for a wide range of chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (t-butylaminomethyl)trifluoroborate typically involves the reaction of t-butylaminomethylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
t-butylaminomethylboronic acid+KHF2→Potassium (t-butylaminomethyl)trifluoroborate
This method provides a straightforward and efficient route to the desired product with high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure consistent product quality and yield. The use of flow chemistry allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium (t-butylaminomethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds .
Scientific Research Applications
Potassium (t-butylaminomethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and drug development.
Medicine: It is involved in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of potassium (t-butylaminomethyl)trifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. In cross-coupling reactions, it acts as a source of the organoboron moiety, which undergoes transmetalation with palladium to form a new carbon-carbon bond. The trifluoroborate group serves as a stable and easily handled precursor to the reactive boronate species .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (t-butylaminomethyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its t-butylaminomethyl group provides steric hindrance, making it less prone to unwanted side reactions and enhancing its selectivity in chemical transformations .
Properties
IUPAC Name |
potassium;(tert-butylamino)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BF3N.K/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYVRSNCKUPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670567 |
Source


|
| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256366-05-8 |
Source


|
| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)










![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
